

AR Degradar-1 degradation kinetics optimization

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Compound of Interest

Compound Name: AR Degradar-1

Cat. No.: B15621550

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Technical Support Center: AR Degradar-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **AR Degradar-1** (also known as Compound ML 2-9), a molecular glue degrader of the Androgen Receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is **AR Degradar-1** and what is its mechanism of action?

A1: **AR Degradar-1** (Compound ML 2-9) is a monovalent molecular glue that induces the degradation of the Androgen Receptor (AR).^{[1][2][3][4][5]} It functions by promoting the interaction between AR and the DCAF16 E3 ubiquitin ligase, a component of the Cullin-RING E3 ligase (CRL4) complex. This induced proximity leads to the ubiquitination of AR, marking it for subsequent degradation by the proteasome.

Q2: In which cell lines has **AR Degradar-1** been shown to be effective?

A2: **AR Degradar-1** has been shown to degrade AR in LNCaP prostate cancer cells without significant cytotoxicity.^{[2][3][4]}

Q3: What are the key parameters to measure the effectiveness of **AR Degradar-1**?

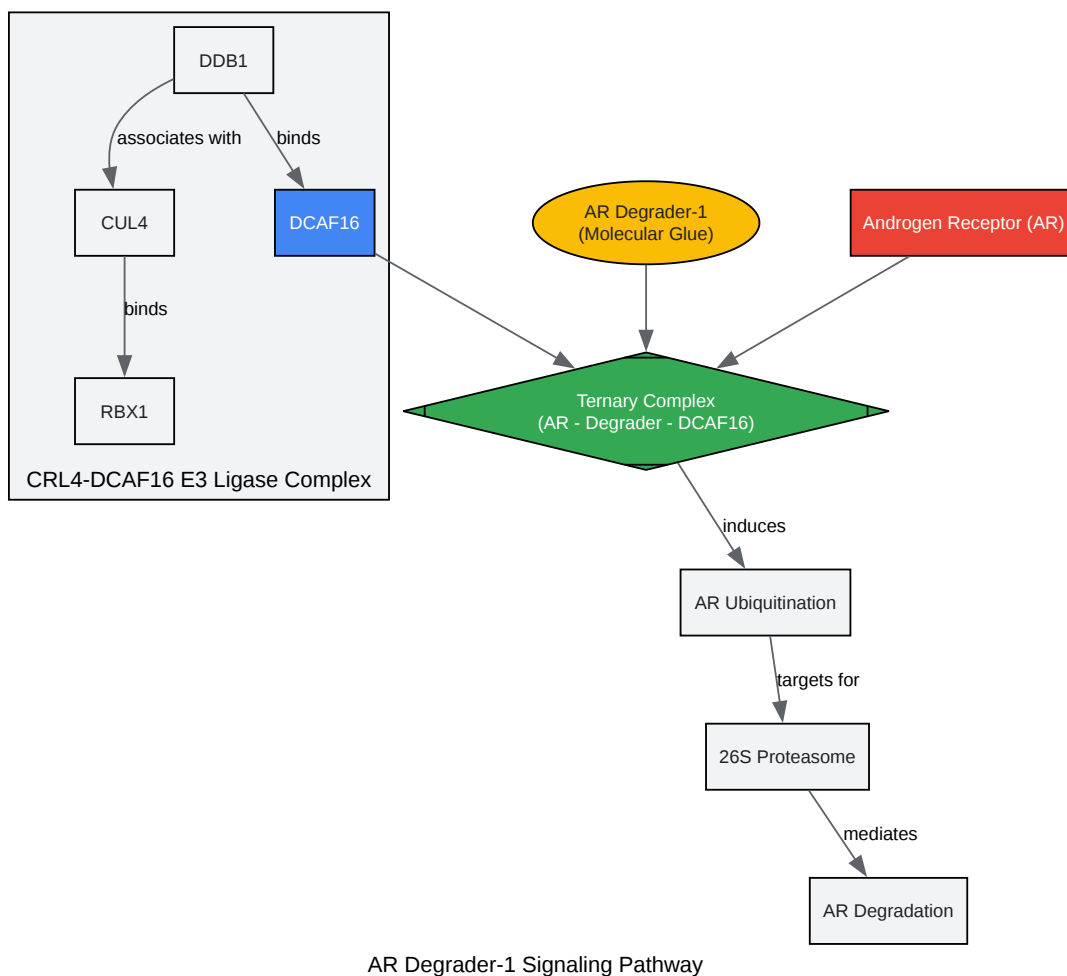
A3: The primary parameters to quantify the efficacy of a protein degrader are:

- DC50: The concentration of the degrader that results in 50% degradation of the target protein.
- Dmax: The maximum percentage of protein degradation achievable with the degrader.
- Time-course of degradation: The rate at which the target protein is degraded over time.

Q4: How does a molecular glue degrader like **AR Degrader-1** differ from a PROTAC?

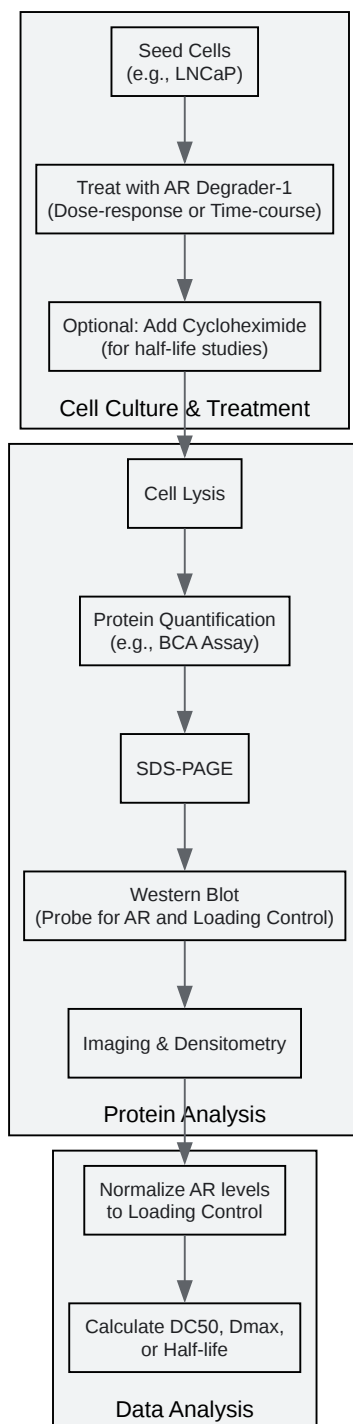
A4: While both molecular glues and PROTACs induce targeted protein degradation, they differ in their structure and mechanism. PROTACs are heterobifunctional molecules with two distinct ligands connected by a linker: one binds the target protein and the other recruits an E3 ligase. In contrast, molecular glues are typically smaller, monovalent molecules that induce a new protein-protein interaction surface between the target protein and the E3 ligase, effectively "gluing" them together.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **AR Degradar-1** mediated AR degradation pathway.



Experimental Workflow for Kinetic Analysis

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